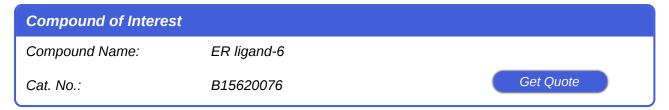


Elucidating the Structure of ER Ligand-6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **ER ligand-6**, a key component in the development of novel estrogen receptor (ER) targeted therapies. This document details the chemical identity of **ER ligand-6**, outlines the methodologies for its synthesis and characterization, and presents its role in the broader context of estrogen receptor signaling and degradation.

Introduction to ER Ligand-6

ER ligand-6 is the target-binding component of PROTAC ER Degrader-14.[1][2] PROTACS (Proteolysis Targeting Chimeras) are innovative bifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. In this context, **ER ligand-6** selectively binds to the estrogen receptor, enabling the PROTAC to bring an E3 ubiquitin ligase into proximity with the ER, leading to its degradation. The chemical structure of **ER ligand-6** is based on a chroman derivative scaffold, a class of compounds known for their interaction with the estrogen receptor.[3][4][5]

Chemical Information for **ER Ligand-6**:



Parameter	Value
CAS Number	2504914-79-6
Molecular Formula	C29H32FNO4
Molecular Weight	477.57 g/mol
Primary Source	Patent US10800770B1[3]

Structural Elucidation and Characterization

The elucidation of the structure and function of **ER ligand-6** involves a multi-step process encompassing chemical synthesis, binding affinity determination, and structural biology techniques.

Chemical Synthesis

The synthesis of **ER ligand-6**, a chroman derivative, is detailed in patent US10800770B1.[3] The general synthetic approach for such compounds involves a multi-step organic synthesis pathway. While the precise, step-by-step protocol for **ER ligand-6** is proprietary, the synthesis of structurally related chroman derivatives typically involves key reactions such as nucleophilic substitution, cyclization, and functional group manipulations to build the core heterocyclic structure and introduce the necessary substituents for ER binding.

Estrogen Receptor Binding Affinity

Determining the binding affinity of **ER ligand-6** to the estrogen receptor is crucial for its validation as a targeted ligand. This is typically achieved through competitive binding assays.

Table of Representative ER Binding Affinities for Chroman Derivatives:

While specific binding data for **ER ligand-6** is not publicly available in peer-reviewed literature, the following table presents data for other estrogen receptor ligands to provide context for the expected affinity range.



Compound	ERα Binding Affinity (IC50, nM)	ERβ Binding Affinity (IC50, nM)	Reference
Estradiol	0.13	0.15	FNAS (2000)
Genistein	4.8	30	Endocrinology (1998)
Dihydrobenzodithiin 1	>10000	>10000	Bioorg Med Chem Lett (2004)[6]
Dihydrobenzodithiin 2	1500	>10000	Bioorg Med Chem Lett (2004)[6]
Dihydrobenzodithiin 3	120	1800	Bioorg Med Chem Lett (2004)[6]

Experimental Protocols

The following are detailed protocols for key experiments involved in the characterization of an estrogen receptor ligand like **ER ligand-6**.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

- Rat uterine cytosol (source of estrogen receptors)
- [3H]-Estradiol (radioligand)
- Unlabeled estradiol (for standard curve)
- Test compound (ER ligand-6)
- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation cocktail and scintillation counter



Procedure:

- Prepare rat uterine cytosol containing estrogen receptors.
- In assay tubes, add a fixed concentration of [3H]-Estradiol.
- For the standard curve, add increasing concentrations of unlabeled estradiol.
- For the test compound, add increasing concentrations of ER ligand-6.
- Add the uterine cytosol preparation to each tube to initiate the binding reaction.
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal).
- Measure the radioactivity of the bound fraction using a scintillation counter.
- Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding).

X-ray Crystallography of ER Ligand-Binding Domain Complex

This technique provides a high-resolution 3D structure of the ligand bound to the receptor, revealing the precise molecular interactions.

Procedure:

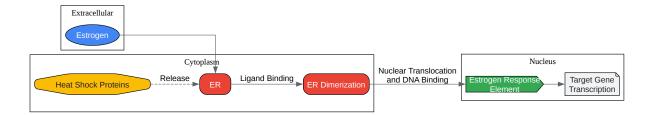
- Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of the estrogen receptor (ERα or ERβ).
- Complex Formation: Incubate the purified ER LBD with a molar excess of ER ligand-6 to form the protein-ligand complex.
- Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the ER LBD-ligand complex.



- Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.
- Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final high-resolution structure.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are essential for a comprehensive understanding.



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Caption: Classical Estrogen Receptor Signaling Pathway.

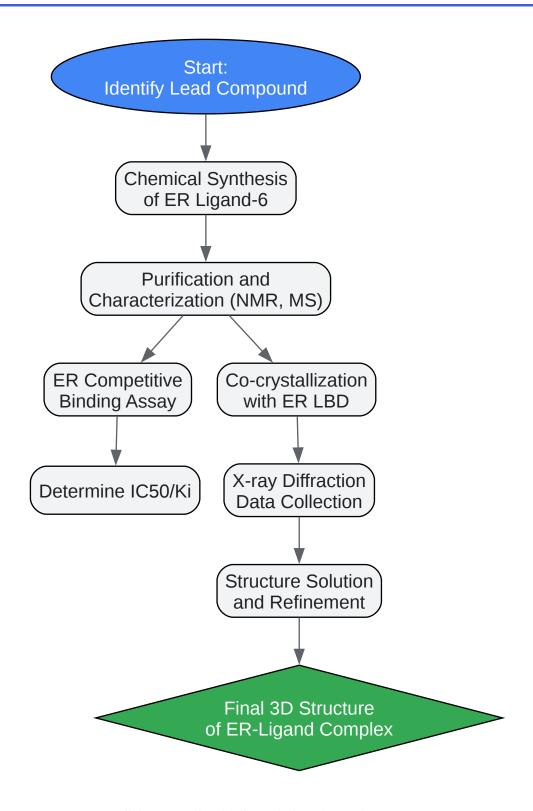




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Caption: Mechanism of Action of a PROTAC Utilizing ER Ligand-6.





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Caption: Experimental Workflow for ER Ligand Structure Elucidation.



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